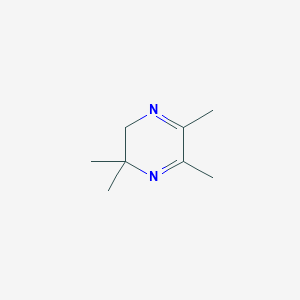
2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound . It has been isolated from Ephedra sinica and is useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .Chemical Reactions Analysis
In a study, a non-toxic cyanation reaction of various aryl halides and triflates in acetonitrile was developed using a catalyst system of Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP). Si–Me4-DHP was found to function as a reductant for generating nickel(0) species and a silylation reagent to achieve the catalytic cyanation via C–CN bond cleavage .科学的研究の応用
Structural Determination and Formation Mechanism : A study by Gopal et al. (1997) focused on the structural determination of a dimeric side-product formed during the preparation of dihydropyrazine derivatives. The research used NMR, GC-MS analyses, and X-Ray diffraction to elucidate the structure of the product, contributing to a deeper understanding of the chemical processes involved in dihydropyrazine synthesis (Gopal, Macikenas, Sayre, & Protasiewicz, 1997).
DNA Strand-Breakage Activity : Yamaguchi et al. (1999) discovered that certain dihydropyrazine derivatives, including 2,2,5,6-tetramethyl-2,3-dihydropyrazine, can be transformed into compounds with significant DNA strand-breakage activity. This finding is crucial for understanding the biological interactions of these compounds and their potential applications in genetic research (Yamaguchi, Eto, Harano, Kashige, Watanabe, & Ito, 1999).
Bioorthogonal Tetrazine Cycloadditions for Live Cell Imaging : In a study by Devaraj, Weissleder, and Hilderbrand (2008), bioorthogonal tetrazine cycloadditions were applied to live cell labeling, demonstrating the reactivity of tetrazines with strained dienophiles to form dihydropyrazine products. This has significant implications for biological imaging and diagnostic applications (Devaraj, Weissleder, & Hilderbrand, 2008).
Mutagenesis in E. coli : Takechi et al. (2006) investigated the mutagenesis induced by dihydropyrazine (DHP) derivatives in E. coli. Their findings on the mutation spectrum and the interaction with nucleotide excision repair mechanisms provide valuable insights for genetic research and the understanding of mutagenic processes (Takechi, Yamaguchi, Nomura, Minematsu, Adachi, Kurata, & Kurata, 2006).
Synthesis of Large-Size Pyrazinacenes for Electronic Applications : Tong et al. (2012) synthesized large, star-shaped pyrazinacenes using dihydropyrazine fusion. These compounds show potential for use in organic electronic devices due to their solubility and aggregation properties (Tong, Zhao, Luo, Mao, Chen, Chan, & Chi, 2012).
Electronic Excited States and Photochemical Reactions : Research by Arnold, Abraitys, and McLeod (1971) explored the electronic excited states and photochemical reactions of dihydropyrazine derivatives. Their findings contribute to the understanding of the photochemical behavior of these compounds, which is relevant in fields like photochemistry and material sciences (Arnold, Abraitys, & McLeod, 1971).
特性
IUPAC Name |
3,3,5,6-tetramethyl-2H-pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRSJBJOGCGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(N=C1C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6-Tetramethyl-2,3-dihydropyrazine | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

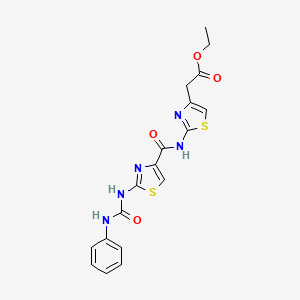
![Tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2692254.png)

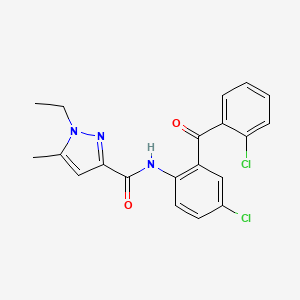
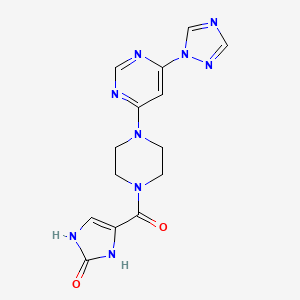

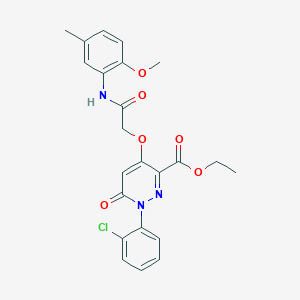
methanone](/img/structure/B2692265.png)
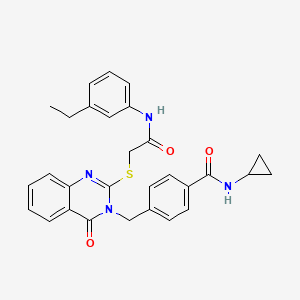
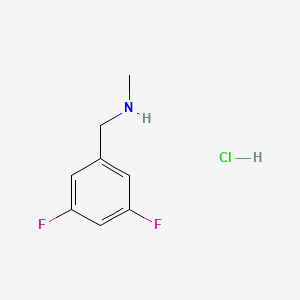
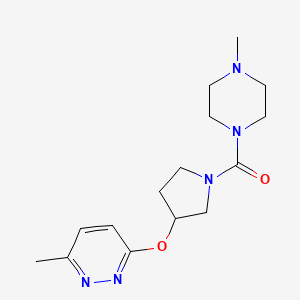
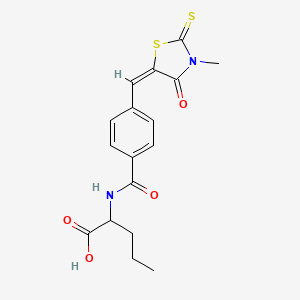
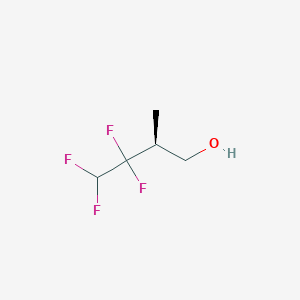
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)